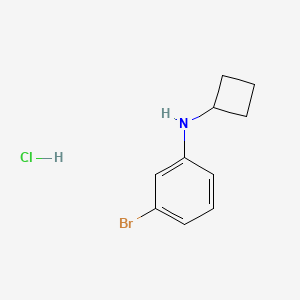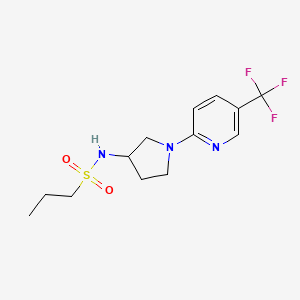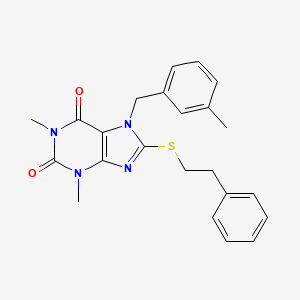
3-Bromo-N-cyclobutylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-cyclobutylaniline hydrochloride, also known as BCBA hydrochloride, is a chemical compound with significant importance in scientific research and industry. It has a CAS Number of 2225141-94-4 and a molecular weight of 262.58 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Bromo-N-cyclobutylaniline hydrochloride is1S/C10H12BrN.ClH/c11-8-3-1-6-10 (7-8)12-9-4-2-5-9;/h1,3,6-7,9,12H,2,4-5H2;1H . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
3-Bromo-N-cyclobutylaniline hydrochloride is a powder that is stored at room temperature . Its molecular formula is C10H13BrClN, and it has a molecular weight of 262.58 .Wissenschaftliche Forschungsanwendungen
Bromoform in Atmospheric Chemistry
Bromoform (CHBr3) is significant as the largest single source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. Its oceanic sources, atmospheric distribution, and implications for atmospheric chemistry were reviewed, highlighting the importance of macroalgal and planktonic sources for atmospheric bromoform and identifying key regions requiring further investigation for accurate global source strength estimation (Quack & Wallace, 2003).
Thermo-responsive Hydrogels in Biomedicine
Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels have been investigated for their applications in controlled delivery of active molecules, self-healing materials, tissue engineering, regenerative medicine, and smart encapsulation of cells. This review highlights the advances in biomedical applications of PNIPAAm-based hydrogels, indicating their significant potential in various medical and therapeutic fields (Lanzalaco & Armelin, 2017).
Electrochemical Surface Finishing and Energy Storage
The review discusses progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage, highlighting novel applications and the potential of these RTILs in various electrochemical processes (Tsuda, Stafford, & Hussey, 2017).
Environmental Impacts of Polybrominated Compounds
A review of the health assessments of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) shows these compounds occur as contaminants in brominated flame retardants and are produced during combustion processes. The biological effects and potential for human and environmental health impacts are discussed, emphasizing the need for further research on exposure and toxicity (Mennear & Lee, 1994).
Disinfection By-products in Water Systems
Research on disinfection by-products (DBPs) in desalination systems reviews the impact of chemical disinfection on water quality, focusing on the formation of bromoform and brominated haloacetic acids. The review suggests that while current concentrations of these DBPs in product drinking water are below levels of concern, further studies are needed to understand their formation and mitigate potential risks (Agus, Voutchkov, & Sedlak, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and its hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place .
Eigenschaften
IUPAC Name |
3-bromo-N-cyclobutylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h1,3,6-7,9,12H,2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKDWJKVJMIAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-cyclobutylaniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)

![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)





![methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2587214.png)
![6-Ethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2587215.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)
![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)